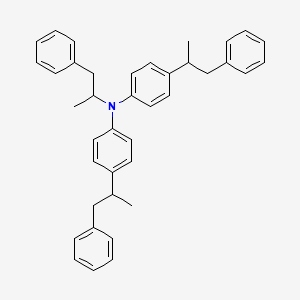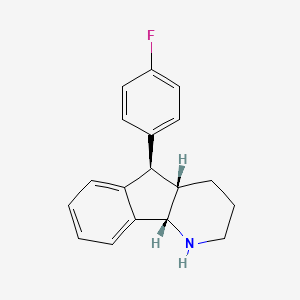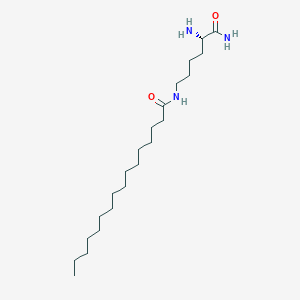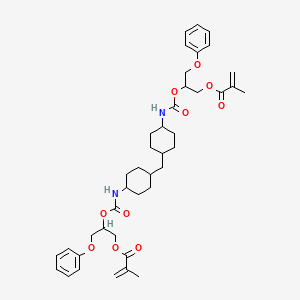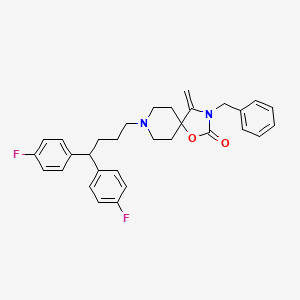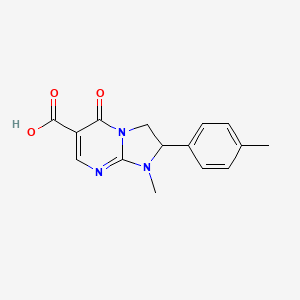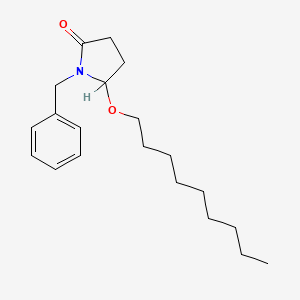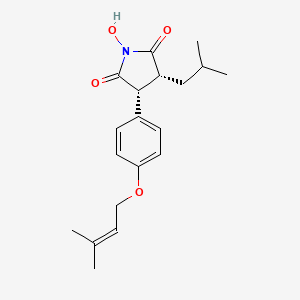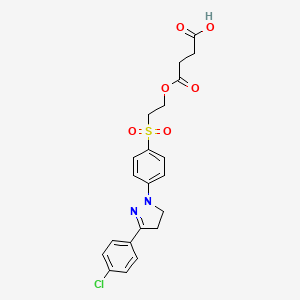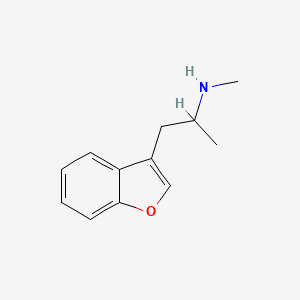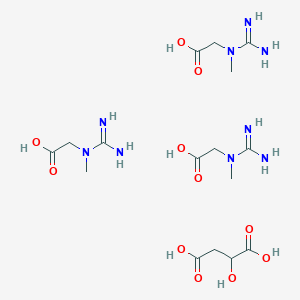
Tricreatine malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricreatine malate is a compound formed by the combination of three creatine molecules and one malic acid molecule. This compound is known for its role in enhancing athletic performance by increasing the body’s adenosine triphosphate levels, which provides energy for muscle contractions during high-intensity activities .
準備方法
Synthetic Routes and Reaction Conditions
Tricreatine malate is synthesized by combining creatine and malic acid. The process involves a salt exchange method, ensuring a high purity of the final product, typically not less than 99.8% . The reaction conditions are carefully controlled to maintain the integrity of both creatine and malic acid molecules.
Industrial Production Methods
In industrial settings, this compound is produced by mixing creatine and malic acid in specific ratios, followed by crystallization to obtain a white crystalline powder. The process is designed to ensure the product is non-GMO, gluten-free, and vegan .
化学反応の分析
Types of Reactions
Tricreatine malate undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, typically in the presence of an oxidizing agent.
Reduction: Involves the gain of electrons, often facilitated by reducing agents.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of creatinine, while reduction may yield different creatine derivatives .
科学的研究の応用
Tricreatine malate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its role in cellular energy production and muscle metabolism.
Medicine: Explored for its potential benefits in treating muscle-related disorders and enhancing physical performance.
Industry: Used as a food additive and in health products to improve energy levels and muscle function
作用機序
Tricreatine malate exerts its effects by increasing the levels of adenosine triphosphate in the body. Creatine is stored in the muscles as phosphocreatine, which is used to regenerate adenosine triphosphate during high-intensity activities. Malic acid plays a role in the citric acid cycle, enhancing energy production and reducing muscle fatigue .
類似化合物との比較
Similar Compounds
Creatine Monohydrate: The most common form of creatine supplement, known for its effectiveness in increasing muscle mass and strength.
Creatine Ethyl Ester: Believed to be absorbed more effectively than creatine monohydrate.
Creatine Citrate: A combination of creatine and citric acid, known for its high solubility and effectiveness in energy production
Uniqueness of Tricreatine Malate
This compound is unique due to its combination of creatine and malic acid, which enhances its solubility and absorption in the body. This leads to higher adenosine triphosphate levels and improved muscle performance with fewer side effects like bloating and digestion issues .
特性
CAS番号 |
616864-40-5 |
|---|---|
分子式 |
C16H33N9O11 |
分子量 |
527.5 g/mol |
IUPAC名 |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/3C4H9N3O2.C4H6O5/c3*1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h3*2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
InChIキー |
ZWTDDXLSKVNYRL-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)
![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)
